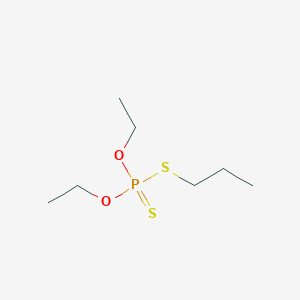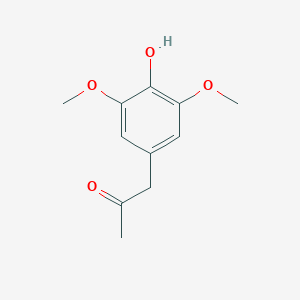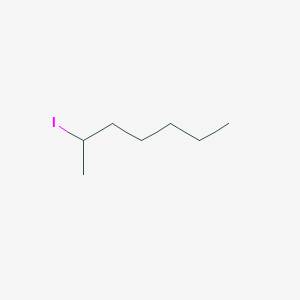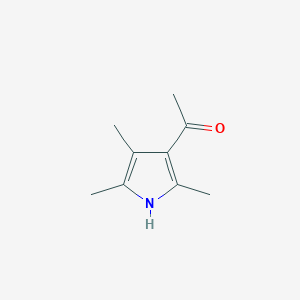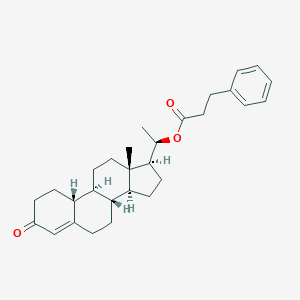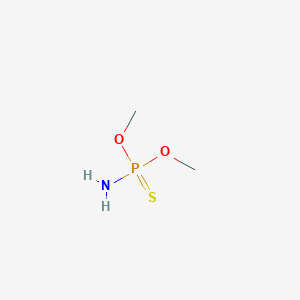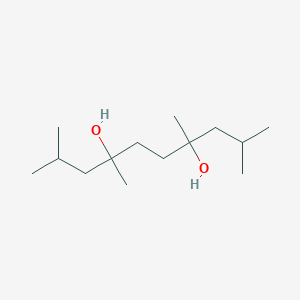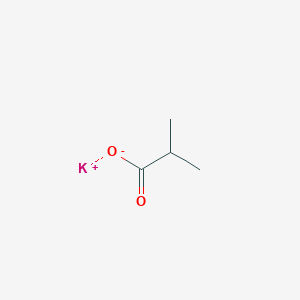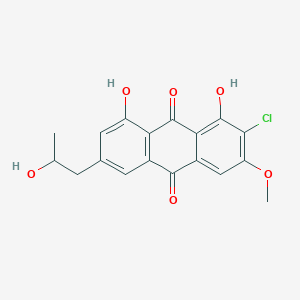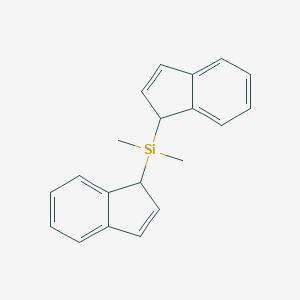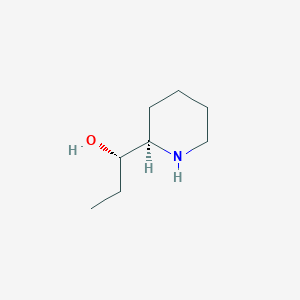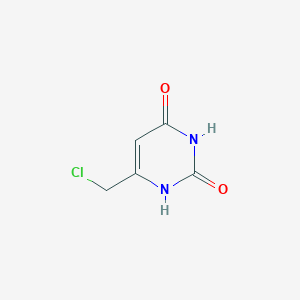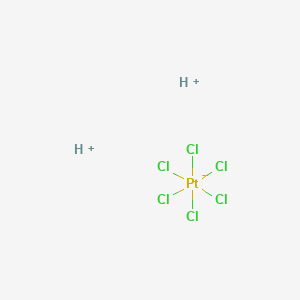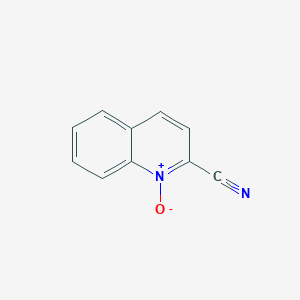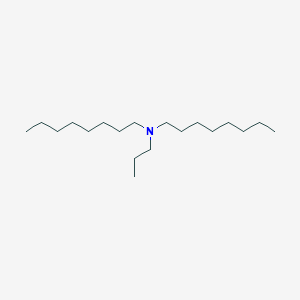
Propyldioctylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyldioctylamine is a chemical compound that belongs to the class of amine compounds. It is a colorless liquid that is used in various scientific research applications.
Mécanisme D'action
Propyldioctylamine acts as a surfactant, which means it has the ability to lower the surface tension between two liquids or between a liquid and a solid. This property makes it useful in the preparation of nanoparticles and polymers. Propyldioctylamine also has the ability to form micelles, which are small aggregates of molecules that are formed in a solution.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Propyldioctylamine. However, it is considered to be a non-toxic compound and is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Propyldioctylamine has several advantages when used in lab experiments. It is a versatile compound that can be used in the preparation of various types of nanoparticles and polymers. It is also a non-toxic compound, which makes it safe to handle in the lab. However, Propyldioctylamine has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on Propyldioctylamine. One potential direction is to explore its use in the preparation of new types of nanoparticles and polymers. Another potential direction is to investigate its use as a surfactant in other applications, such as in the production of cosmetics and personal care products. Additionally, research could be conducted to explore the potential use of Propyldioctylamine in drug delivery systems.
Méthodes De Synthèse
Propyldioctylamine can be synthesized through the reaction of octylamine and propylene oxide. The reaction takes place in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified through distillation to obtain pure Propyldioctylamine.
Applications De Recherche Scientifique
Propyldioctylamine is widely used in scientific research for its ability to act as a surfactant. It is used in the preparation of various types of nanoparticles, including metal oxide nanoparticles, magnetic nanoparticles, and semiconductor nanoparticles. Propyldioctylamine is also used in the synthesis of various types of polymers and copolymers.
Propriétés
Numéro CAS |
15959-39-4 |
|---|---|
Nom du produit |
Propyldioctylamine |
Formule moléculaire |
C19H41N |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
N-octyl-N-propyloctan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h4-19H2,1-3H3 |
Clé InChI |
JVHQABRJBCIYFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCN(CCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



